molecular formula C10H16N2O B15274821 2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Katalognummer: B15274821
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: KPYYKBLNNYRAFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate, urea, and isobutyraldehyde can be used in the presence of a catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-6-methyl-5-(propan-2-yl)pyrimidin-4-one
  • 2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidine
  • 2-Ethyl-6-methyl-5-(propan-2-yl)-pyrimidin-4-ol

Uniqueness

2-Ethyl-6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of the dihydropyrimidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

2-ethyl-4-methyl-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O/c1-5-8-11-7(4)9(6(2)3)10(13)12-8/h6H,5H2,1-4H3,(H,11,12,13)

InChI-Schlüssel

KPYYKBLNNYRAFL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C(=O)N1)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.